molecular formula C12H10FNO B515571 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one CAS No. 41734-98-9

6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one

Cat. No.: B515571
CAS No.: 41734-98-9
M. Wt: 203.21g/mol
InChI Key: KXRCTKTUQDTGQN-UHFFFAOYSA-N
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Description

6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one is a fluorinated derivative of tetrahydrocarbazole. This compound is of interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and material science. The presence of a fluorine atom at the 6-position of the carbazole ring imparts distinct chemical and physical properties to the molecule.

Scientific Research Applications

6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Biological Studies: The compound is investigated for its biological activity, including its potential as an anti-cancer or anti-inflammatory agent.

    Industrial Applications: It is used as an intermediate in the synthesis of more complex organic molecules and materials.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .

Future Directions

The future directions for the study and application of “6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one” and its derivatives could include further exploration of their synthesis methods, chemical properties, and potential biological activities. Given the wide range of activities exhibited by carbazole derivatives, this compound could have potential applications in various fields, including medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one typically involves the fluorination of tetrahydrocarbazole derivatives. One common method is the electrophilic fluorination of 2,3,4,9-tetrahydro-1H-carbazol-1-one using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under mild conditions . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-ol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-ol.

    Substitution: Formation of various substituted carbazole derivatives.

Mechanism of Action

The mechanism of action of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,9-tetrahydro-1H-carbazol-1-one: Lacks the fluorine atom, resulting in different chemical and physical properties.

    6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and biological activity.

    6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one: Substituted with a methyl group, affecting its steric and electronic properties.

Uniqueness

6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one is unique due to the presence of the fluorine atom, which significantly influences its reactivity, stability, and interaction with biological targets. The fluorine atom’s electronegativity and small size make it a valuable substituent in medicinal chemistry and material science.

Properties

IUPAC Name

6-fluoro-2,3,4,9-tetrahydrocarbazol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c13-7-4-5-10-9(6-7)8-2-1-3-11(15)12(8)14-10/h4-6,14H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXRCTKTUQDTGQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)NC3=C2C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41734-98-9
Record name 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one
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